Pulmonary Delayed-Death Toxicity: OOS-DMEP Exhibits a Time-Dependent LD50 Decline Absent in Propyl and Butyl Homologs
In a direct head-to-head comparison across three O,O-dimethyl S-alkyl phosphorothioate esters in Sprague-Dawley rats, O,O-dimethyl S-ethyl phosphorothioate (OOS-DMEP) uniquely reproduced the 'delayed death' mortality pattern characteristic of the reference pneumotoxin OOS-TMP. The LD50 of OOS-DMEP decreased dramatically from >200 mg/kg (p.o.) within the first 24 hours to 41.1 mg/kg in males and 13.8 mg/kg in females at 7 days post-dosing, reflecting progressive, irreversible pulmonary injury. In striking contrast, O,O-dimethyl S-propyl phosphorothioate (OOS-DMPP) and O,O-dimethyl S-butyl phosphorothioate (OOS-DMBP) exhibited no such temporal LD50 decline [1][2]. Histopathological examination at 72 hours post-dosing at 1/2 LD50 further revealed that OOS-DMEP induced pulmonary edema and intra-alveolar hemorrhage, whereas OOS-DMPP and OOS-DMBP produced no detectable lung pathology under identical conditions [2]. This S-alkyl chain-length-dependent toxicity cliff represents a critical differential feature: only the ethyl congener reliably models the full delayed-death pneumotoxicity phenotype.
| Evidence Dimension | Time-dependent acute oral LD50 (delayed death phenotype) and pulmonary histopathology |
|---|---|
| Target Compound Data | OOS-DMEP: LD50 >200 mg/kg at 24 h, declining to 41.1 mg/kg (male) and 13.8 mg/kg (female) at 7 days; pulmonary edema and hemorrhage present at 1/2 LD50, 72 h |
| Comparator Or Baseline | OOS-DMPP: no significant LD50 decline over 7 days, no pulmonary pathology at 1/2 LD50; OOS-DMBP: no significant LD50 decline over 7 days, no pulmonary pathology at 1/2 LD50 |
| Quantified Difference | LD50 at 7 days: OOS-DMEP 13.8–41.1 mg/kg vs. OOS-DMPP/DMBP >200 mg/kg (≥5-fold to ≥14-fold greater lethality); qualitative difference in lung pathology (edema/hemorrhage present vs. absent) |
| Conditions | Male and female Sprague-Dawley rats, single oral gavage, observation up to 7 days; histopathology at 72 h post-dose at 1/2 LD50 [Hasegawa et al., 1990] |
Why This Matters
For laboratories modeling organophosphate-induced delayed pulmonary toxicity or screening antidotal interventions, only OOS-DMEP delivers the validated delayed-death phenotype; procurement of the propyl or butyl analog will yield false-negative results for pulmonary injury endpoints.
- [1] Hasegawa J, Wada Y, Sageshima M, Suzuki M, Kamiyama S, Abe N, Koizumi A. Structure and pulmonary toxicity relationship on O,O-dimethyl S-alkyl phosphorothioate esters. Pharmacol Toxicol. 1990;66(5):367-72. PMID: 2371243. View Source
- [2] Hasegawa J, Wada Y, et al. Structure and Pulmonary Toxicity Relationship on O,O-Dimethyl S-Alkyl Phosphorothioate Esters. Pharmacol Toxicol. 1990;66:367-372. Full record confirming histopathology and LD50 time-course. View Source
